molecular formula C20H25N5O2 B271882 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine

Katalognummer B271882
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: ZVXMLWTWHNNLKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine, commonly known as ETK, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. ETK is a selective agonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of blood pressure, cardiovascular function, and other physiological processes.

Wirkmechanismus

ETK exerts its effects by selectively binding to and activating N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine. This receptor is known to have a counter-regulatory role in the renin-angiotensin system, which is involved in the regulation of blood pressure and fluid balance. Activation of this compound by ETK leads to the production of nitric oxide and other vasodilatory molecules, resulting in a decrease in blood pressure.
Biochemical and Physiological Effects
In addition to its effects on blood pressure, ETK has been shown to have other biochemical and physiological effects. Studies have demonstrated that ETK can stimulate the growth and differentiation of neural stem cells, making it a potential treatment for neurodegenerative disorders. ETK has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

ETK has several advantages for use in lab experiments. It is a selective agonist of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine, which allows for precise targeting of this receptor. ETK is also stable and easy to handle, making it a convenient tool for studying the effects of this compound activation. However, one limitation of ETK is that it is relatively new and there is still much to be learned about its pharmacokinetics and pharmacodynamics.

Zukünftige Richtungen

There are several potential future directions for research on ETK. One area of interest is the role of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine in the regulation of glucose metabolism and insulin sensitivity, which could have implications for the treatment of diabetes. Another potential application of ETK is in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of ETK, which could lead to the development of more effective treatments for hypertension and other cardiovascular diseases.
Conclusion
In conclusion, ETK is a novel compound with potential therapeutic applications in the treatment of hypertension, neurodegenerative disorders, and inflammatory diseases. Its selective activation of this compound makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the pharmacological properties of ETK and its potential as a therapeutic agent.

Synthesemethoden

The synthesis of ETK involves a multi-step process that begins with the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form the corresponding thioether. This intermediate is then reacted with 4-bromobutan-1-amine to yield ETK.

Wissenschaftliche Forschungsanwendungen

ETK has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the role of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine in the regulation of blood pressure and cardiovascular function. Studies have shown that activation of this compound by ETK can lead to vasodilation and a decrease in blood pressure, making it a potential treatment for hypertension.

Eigenschaften

Molekularformel

C20H25N5O2

Molekulargewicht

367.4 g/mol

IUPAC-Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-1-amine

InChI

InChI=1S/C20H25N5O2/c1-3-5-13-21-15-16-11-12-18(19(14-16)26-4-2)27-20-22-23-24-25(20)17-9-7-6-8-10-17/h6-12,14,21H,3-5,13,15H2,1-2H3

InChI-Schlüssel

ZVXMLWTWHNNLKP-UHFFFAOYSA-N

SMILES

CCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OCC

Kanonische SMILES

CCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.